molecular formula C24H22N6O3 B2745873 (2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)prop-2-enamide CAS No. 1173317-58-2

(2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)prop-2-enamide

Cat. No.: B2745873
CAS No.: 1173317-58-2
M. Wt: 442.479
InChI Key: APFRRMJAOOBKAN-VZUCSPMQSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by its complex structure, which includes a pyrazole ring, a pyrimidine ring, and a dimethoxyphenyl group. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrimidine ring: This step may involve the condensation of suitable amines and aldehydes or ketones.

    Coupling reactions: The pyrazole and pyrimidine rings are then coupled with the phenyl and acrylamide groups using reagents such as palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)prop-2-enamide: is similar to other acrylamide derivatives that contain pyrazole and pyrimidine rings.

    N-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide: Lacks the dimethoxyphenyl group.

    N-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylacrylamide: Contains a phenyl group instead of a dimethoxyphenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-32-20-10-4-17(14-21(20)33-2)5-11-24(31)29-19-8-6-18(7-9-19)28-22-15-23(26-16-25-22)30-13-3-12-27-30/h3-16H,1-2H3,(H,29,31)(H,25,26,28)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFRRMJAOOBKAN-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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